molecular formula C8H16N2O2S B7870023 cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7870023
M. Wt: 204.29 g/mol
InChI Key: LHAFBAMIYDYINV-JGVFFNPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves several steps. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine, followed by conversion to 2,3-dihalomethylpyridine using halogenated sulfoxide. This intermediate undergoes cyclization with benzyl amine in the presence of an alkali metal salt of iodine as a catalyst, resulting in the formation of 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate yields this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under hydrogenation conditions.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position .

Scientific Research Applications

cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

    Industry: It is used in the production of organic materials and natural products

Mechanism of Action

The mechanism of action of cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Properties

IUPAC Name

(3aS,6aS)-1-ethylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-4-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAFBAMIYDYINV-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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